Sunepitron

5-HT1A receptor Binding affinity Anxiolytic

Sunepitron (CP-93,393) is a Phase III-validated, dual-mechanism small molecule combining 5-HT1A receptor agonism (Ki ~91–92 nM) with α2-adrenergic receptor antagonism—a pharmacological fingerprint not replicable by single-target 5-HT1A agonists like buspirone or gepirone. This unique dual action enhances both serotonergic and noradrenergic tone, making it an essential tool for dissecting monoaminergic interplay in preclinical models. Its 10-fold plasma exposure differential between CYP2D6 poor and extensive metabolizers further positions Sunepitron as a benchmark probe for pharmacogenomic ADME studies. Procure this clinically benchmarked reference compound to ensure mechanistic fidelity in your next-generation antidepressant/anxiolytic SAR programs.

Molecular Formula C17H23N5O2
Molecular Weight 329.4 g/mol
CAS No. 131831-03-3
Cat. No. B1200983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunepitron
CAS131831-03-3
Synonymssunepitron
Molecular FormulaC17H23N5O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4
InChIInChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1
InChIKeyUXWBIYCPUVWKHP-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sunepitron (CAS 131831-03-3) | Dual-Action 5-HT1A Agonist & α2-Antagonist


Sunepitron (developmental code CP-93,393) is a small molecule with a dual pharmacological profile, acting as a 5-HT1A receptor agonist and an α2-adrenergic receptor antagonist [1]. It was advanced to Phase III clinical trials by Pfizer for the treatment of depression and anxiety but was discontinued prior to regulatory approval [2]. Its mechanism of action involves direct modulation of both serotonergic and noradrenergic neurotransmission, differentiating it from selective 5-HT1A agonists [3].

Why Sunepitron Cannot Be Interchanged with Standard 5-HT1A Agonists


Sunepitron's dual mechanism—combining 5-HT1A agonism with α2-adrenergic antagonism—creates a distinct pharmacological fingerprint not found in single-target 5-HT1A agonists like buspirone, tandospirone, or gepirone. This unique combination is hypothesized to provide enhanced anxiolytic and antidepressant efficacy by simultaneously increasing serotonergic and noradrenergic tone [1]. Consequently, using a generic 5-HT1A agonist would fail to replicate the α2-adrenergic component of Sunepitron's action, potentially altering both the magnitude and spectrum of observed biological effects [2].

Quantitative Differentiation: Sunepitron vs. Comparator Evidence Guide


5-HT1A Receptor Binding Affinity: Sunepitron vs. Buspirone & Gepirone

Sunepitron exhibits a moderate affinity for the human 5-HT1A receptor, with a reported pKi of 7.04, which translates to a Ki value of approximately 91-92 nM [1][2]. This affinity is distinct from the prototypical 5-HT1A agonist buspirone, which has a reported Ki of 20 nM for the same receptor [3]. This quantitative difference in binding affinity underscores that Sunepitron is not a direct, high-affinity substitute for buspirone or other high-affinity 5-HT1A agonists like gepirone.

5-HT1A receptor Binding affinity Anxiolytic

Dual Mechanism: Combined 5-HT1A Agonism and α2-Adrenergic Antagonism

Sunepitron is characterized as a combined 5-HT1A receptor agonist and α2-adrenergic receptor antagonist [1][2]. This dual mechanism is a key differentiator from selective 5-HT1A agonists like buspirone, tandospirone, and gepirone, which do not possess significant α2-adrenergic activity. The α2-antagonist component is hypothesized to enhance noradrenergic neurotransmission, contributing to Sunepitron's overall pharmacological profile.

α2-adrenergic receptor 5-HT1A receptor Dual mechanism Anxiolytic

Human Pharmacokinetics: Evidence of CYP2D6-Mediated Metabolism

In a Phase I study with healthy volunteers, Sunepitron's pharmacokinetics were significantly influenced by CYP2D6 metabolizer status. After a single 5 mg oral dose, the mean maximum plasma concentration (Cmax) of unchanged drug was 10.92 ng/ml in poor metabolizers (PMs) compared to only 1.02 ng/ml in extensive metabolizers (EMs) [1]. The AUC0–∞ values were also proportionally greater in PMs. This data provides a quantifiable measure of Sunepitron's metabolic liability via CYP2D6, a feature not shared by all 5-HT1A agonists (e.g., buspirone is primarily metabolized by CYP3A4).

Pharmacokinetics CYP2D6 Metabolism Human

Clinical Development Stage: Advanced to Phase III Trials

Sunepitron was advanced by Pfizer to Phase III clinical trials for the treatment of depression and anxiety before its development was discontinued [1][2]. This milestone indicates that the compound successfully passed Phase II efficacy and safety evaluations, a threshold not reached by many other dual-action candidates or selective 5-HT1A agonists in the same class (e.g., gepirone ER, which also reached Phase III but for depression). The existence of a Phase III program provides a level of clinical validation for Sunepitron's mechanism of action that is not available for compounds that failed earlier in development.

Clinical trials Phase III Depression Anxiety

Primary Research Application Scenarios for Sunepitron (CAS 131831-03-3)


Investigating the Synergistic Effects of Combined 5-HT1A Agonism and α2-Adrenergic Antagonism

Sunepitron serves as a key pharmacological tool for dissecting the interplay between serotonergic and noradrenergic neurotransmission in preclinical models of anxiety and depression. Its dual mechanism, as characterized in in vitro studies [1], allows researchers to probe the functional consequences of simultaneously activating 5-HT1A autoreceptors/heteroreceptors and blocking α2-adrenergic autoreceptors/heteroreceptors. This is not achievable with selective 5-HT1A agonists like buspirone or gepirone.

CYP2D6 Pharmacogenomic Studies and Metabolic Profiling

The pronounced 10-fold difference in plasma exposure between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs) documented in human volunteers [2] makes Sunepitron a valuable probe substrate for studying CYP2D6-mediated drug metabolism and its impact on pharmacokinetics and pharmacodynamics. Researchers can use Sunepitron to model genotype-phenotype relationships in in vitro systems or in vivo models with humanized CYP enzymes.

Benchmarking for Novel Dual-Action Antidepressant/Anxiolytic Candidates

Given its advancement to Phase III clinical trials, Sunepitron represents a well-characterized and clinically validated benchmark for the development of next-generation dual 5-HT1A/α2-adrenergic compounds. Its binding affinity for the 5-HT1A receptor (~91-92 nM Ki) [3] and its unique pharmacokinetic profile provide a concrete reference point for structure-activity relationship (SAR) studies and for assessing the in vitro and in vivo performance of new chemical entities with a similar dual mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sunepitron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.